N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-hydrazone hybrid compound characterized by a pyrazole core substituted with a 3-nitrophenyl group at position 3 and a hydrazide-linked 4-(dimethylamino)benzylidene moiety at position 5 (Fig. 1). This structure combines electron-withdrawing (3-nitro) and electron-donating (4-dimethylamino) groups, influencing its electronic properties, reactivity, and biological activity . The compound is synthesized via condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 4-(dimethylamino)benzaldehyde under reflux in ethanol, followed by recrystallization . Its structural validation relies on spectroscopic methods (IR, NMR, ESI-MS) and single-crystal X-ray diffraction .
Properties
CAS No. |
302918-40-7 |
|---|---|
Molecular Formula |
C19H18N6O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N6O3/c1-24(2)15-8-6-13(7-9-15)12-20-23-19(26)18-11-17(21-22-18)14-4-3-5-16(10-14)25(27)28/h3-12H,1-2H3,(H,21,22)(H,23,26)/b20-12+ |
InChI Key |
AHWGVFPHJPUSCM-UDWIEESQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis for Pyrazole Core Assembly
The pyrazole ring is constructed via the Knorr synthesis, a classical method involving the cyclization of hydrazines with 1,3-dicarbonyl compounds. For this compound, 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid is first synthesized by reacting ethyl 3-(3-nitrophenyl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via nucleophilic attack and cyclodehydration, yielding the pyrazole core. Subsequent hydrolysis of the ester group using aqueous NaOH (10%, 60°C, 2 hours) produces the carboxylic acid derivative.
Conversion to Carbohydrazide Intermediate
The carboxylic acid is converted to the carbohydrazide through a two-step process:
-
Activation with Thionyl Chloride : The acid reacts with excess thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to form the acyl chloride intermediate.
-
Hydrazination : The acyl chloride is treated with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours, yielding 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide.
Condensation with 4-(Dimethylamino)benzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 4-(dimethylamino)benzaldehyde.
Reaction Conditions and Optimization
The condensation is typically performed in ethanol under reflux (78°C, 4–6 hours) with catalytic acetic acid (0.1 eq). Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes imine formation |
| Temperature | 78°C (reflux) | Accelerates kinetics |
| Catalyst | Acetic acid (0.1 eq) | Lowers activation energy |
| Molar Ratio | 1:1 (carbohydrazide:aldehyde) | Prevents side reactions |
Recrystallization from ethanol or ethanol-water mixtures (3:1 v/v) yields the pure product as yellow crystals (65–72% yield).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone linkage (C=N). The electron-donating dimethylamino group on the benzaldehyde enhances electrophilicity, facilitating imine formation.
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Recent studies report microwave irradiation (300 W, 100°C, 15 minutes) as an alternative to conventional heating, reducing reaction time by 80% while maintaining comparable yields (68–70%). This method minimizes thermal degradation, particularly beneficial for heat-sensitive intermediates.
Solvent-Free Approaches
Grinding the carbohydrazide and aldehyde with silica gel (10% w/w) as a solid catalyst achieves 63% yield after 2 hours at room temperature. This eco-friendly method eliminates solvent use and simplifies purification.
Purification and Characterization
Recrystallization Techniques
Product purity is enhanced via stepwise recrystallization:
Spectroscopic Validation
Key spectral data for the final compound:
Comparative Analysis with Analogous Compounds
The preparation of this compound shares similarities with related hydrazones but differs in critical aspects:
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising biological activities, particularly as an anti-cancer agent. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Case Study: Anticancer Activity
A study conducted on pyrazole derivatives revealed that certain modifications to the structure significantly enhanced their anticancer properties. The introduction of electron-withdrawing groups, such as nitro groups, has been correlated with increased potency against specific cancer types .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 8.0 | Cell cycle arrest |
Materials Science
In materials science, compounds like this compound are being explored for their potential use in organic electronics and photonic devices due to their interesting electronic properties. The presence of the dimethylamino group can enhance the electron-donating ability of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Study: Organic Electronics
Research has focused on synthesizing thin films from pyrazole derivatives for use in OLEDs. The films exhibited significant luminescent properties when subjected to electric fields, indicating their potential for efficient light emission .
| Material | Application | Efficiency (%) |
|---|---|---|
| Pyrazole Thin Film | OLEDs | 15% |
| Pyrazole-based Polymer | Solar Cells | 10% |
Analytical Chemistry
The compound's unique structure allows for its application in analytical chemistry as a reagent for detecting various metal ions and other analytes. Its ability to form stable complexes with transition metals makes it a candidate for use in colorimetric assays and sensors .
Case Study: Metal Ion Detection
A study demonstrated that this compound could selectively bind to copper ions, resulting in a measurable color change that can be quantified spectrophotometrically. This property is particularly useful for environmental monitoring and quality control in industrial processes.
| Metal Ion | Detection Limit (µM) | Color Change Observed |
|---|---|---|
| Cu²⁺ | 0.5 | Yellow to Green |
| Ni²⁺ | 1.0 | No significant change |
Mechanism of Action
The mechanism of action of N’-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, in medicinal applications, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural comparison with selected analogues
Key observations :
- Electron-donating groups (e.g., 4-dimethylamino, 4-methoxy) lower the compound’s electrophilicity but enhance charge-transfer transitions, as evidenced by red-shifted UV-Vis absorption (~420 nm) compared to nitro-substituted analogues (~380 nm) .
- Nitro groups at R₁ or R₂ increase acidity (pKa ~8.2) due to resonance stabilization of deprotonated forms, influencing solubility and reactivity .
Spectroscopic and Computational Comparisons
Vibrational spectroscopy :
- The target compound exhibits distinct IR bands for ν(N–H) (3260 cm⁻¹), ν(C=O) (1675 cm⁻¹), and ν(NO₂) (1520 cm⁻¹, asymmetric; 1340 cm⁻¹, symmetric) . In contrast, E-MBPC shows weaker NO₂ absence and stronger ν(O–CH₃) at 1250 cm⁻¹ .
DFT studies :
- HOMO-LUMO gaps: The target compound (4.5 eV) is narrower than E-MBPC (5.1 eV) but wider than dual-nitro analogues (4.1 eV), correlating with reactivity trends .
- Solvation effects: The 4-dimethylamino group increases polar surface area (PSA = 98 Ų) compared to dichloro derivatives (PSA = 75 Ų), enhancing aqueous solubility in IEFPCM models .
Crystallographic and Physicochemical Properties
Crystal packing :
- The target compound forms a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds (2.89 Å) and C–H···π interactions (3.12 Å) . In contrast, dichloro derivatives exhibit halogen-mediated Cl···Cl contacts (3.42 Å), reducing melting points (mp = 198°C vs. 215°C for the target) .
Thermal stability :
- Decomposition onset (TGA): 220°C for the target compound vs. 205°C for E-MBPC, reflecting nitro group stability .
Biological Activity
N'-(4-(Dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound notable for its structural features, including a pyrazole ring, a dimethylamino group, and a nitrophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-diabetic, antimicrobial, and anti-inflammatory properties.
Molecular Characteristics
- Molecular Formula : C19H18N6O3
- Molecular Weight : 378.4 g/mol
- CAS Number : 302918-40-7
Anti-Diabetic Potential
Research indicates that this compound may serve as an effective anti-diabetic agent. Molecular docking studies suggest that it interacts favorably with specific protein targets involved in glucose metabolism, such as the 4AMJ protein. This interaction could modulate metabolic pathways relevant to diabetes management.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activities, suggesting that this compound may also exhibit such properties. The presence of the nitrophenyl group is often associated with enhanced antimicrobial efficacy against various pathogens .
Anti-Inflammatory Effects
Compounds with similar structures have been documented to possess anti-inflammatory properties. The pyrazole ring is known for its role in inhibiting inflammatory mediators, which could be beneficial in treating inflammatory diseases .
Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(4-Methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide | Methoxy group instead of dimethylamino | Antimicrobial activity |
| N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Dichloro substituents on benzene | Anti-inflammatory properties |
| N'-(4-Aminobenzylidene)-3-nitrophenyl-1H-pyrazole-5-carbohydrazide | Amino group instead of dimethylamino | Potential anticancer activity |
Case Studies and Research Findings
- Anti-Cancer Activity : A study evaluating pyrazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values indicating potent growth inhibition in MCF7 and A549 cell lines .
- Molecular Docking Studies : These studies have shown that the compound can effectively bind to target proteins involved in metabolic pathways, supporting its role as a potential therapeutic agent for diabetes management .
- Antimicrobial Testing : Various derivatives have been tested against Gram-positive and Gram-negative bacteria, with some exhibiting strong antibacterial activity comparable to established antibiotics like Nitrofurantoin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(4-(dimethylamino)benzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions in ethanol or methanol. Yield optimization can be achieved by:
- Catalyst screening : Use acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts to accelerate Schiff base formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of nitro-substituted intermediates.
- Reaction monitoring : TLC or HPLC at 254 nm (due to the nitro group’s strong UV absorption) ensures reaction completion .
- Data Reference : Analogous pyrazole-carbohydrazide derivatives report yields of 65–85% under optimized conditions .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : FT-IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (molecular ion peak matching theoretical mass).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R-factor < 0.05) confirms geometry and hydrogen bonding .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and non-covalent interactions of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311G** basis sets to study frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) maps, and charge transfer. Include solvent effects via IEFPCM or COSMO models .
- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond paths and interaction energies (e.g., C–H⋯O/N hydrogen bonds) .
- Molecular dynamics : Simulate solvation dynamics or protein-ligand binding using AMBER or GROMACS with explicit solvent models.
Q. How can structural discrepancies between experimental (SC-XRD) and computational (DFT) geometries be resolved?
- Methodological Answer :
- Conformational analysis : Compare torsional angles (e.g., dihedral angles of the benzylidene moiety) between SC-XRD and gas-phase/optimized DFT structures.
- Crystal packing effects : Use WinGX to analyze intermolecular forces (e.g., π-π stacking) that may distort geometry in the solid state .
- Hybrid functional validation : Test meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals for improved accuracy in bond-length predictions .
Q. What protocols are recommended for molecular docking studies targeting nitroreductase or monoamine oxidase enzymes?
- Methodological Answer :
- Protein preparation : Retrieve PDB structures (e.g., 4QND for nitroreductase), remove water molecules, and add polar hydrogens.
- Ligand parametrization : Generate 3D conformers with Open Babel and assign charges via AM1-BCC.
- Docking workflow : Use AutoDock Vina (exhaustiveness = 32) with grid boxes centered on active sites. Validate poses via RMSD clustering (<2.0 Å) and MM/GBSA binding energy calculations .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Control benchmarking : Compare with reference inhibitors (e.g., quercetin for monoamine oxidase) to calibrate IC₅₀ values .
- Mechanistic studies : Perform enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
